M1 Is a Pharmacologically Inactive Metabolite: PARP1/2 Inhibitory Activity Compared to Niraparib
Niraparib metabolite M1 is the carboxylic acid derivative of niraparib formed via CES1-mediated amide hydrolysis. This structural modification abolishes PARP1/2 inhibitory activity. In biochemical assays, niraparib demonstrates potent inhibition with IC50 values of 3.8 nM for PARP1 and 2.1 nM for PARP2 [1]. In contrast, M1 is explicitly characterized as an 'inactive acid metabolite' with no reported PARP inhibitory activity [2]. This functional distinction is critical: M1 cannot serve as a pharmacological tool for PARP inhibition studies and must be used exclusively as an analytical reference standard.
| Evidence Dimension | PARP1/2 inhibitory activity (IC50) |
|---|---|
| Target Compound Data | Inactive (no detectable PARP1/2 inhibition) |
| Comparator Or Baseline | Niraparib: PARP1 IC50 = 3.8 nM, PARP2 IC50 = 2.1 nM |
| Quantified Difference | Complete loss of PARP inhibitory activity (>1000-fold difference) |
| Conditions | Biochemical PARP enzymatic assays; M1 characterized as 'inactive acid metabolite' in PBPK modeling studies |
Why This Matters
Procurement of M1 must be restricted to analytical applications; it cannot substitute for niraparib in pharmacological assays.
- [1] Jones P, Altamura S, Boueres J, et al. Discovery of 2-{4-[(3S)-Piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): A Novel Oral Poly(ADP-ribose)polymerase (PARP) Inhibitor Efficacious in BRCA-1 and -2 Mutant Tumors. J Med Chem. 2009;52(22):7170-7185. View Source
- [2] Lewis GJ, Jewell RC, Krishnatry AS, Taskar KS. Physiologically-Based Pharmacokinetic Modeling of the PARP Inhibitor Niraparib. CPT Pharmacometrics Syst Pharmacol. 2026;15(1):e70182. View Source
